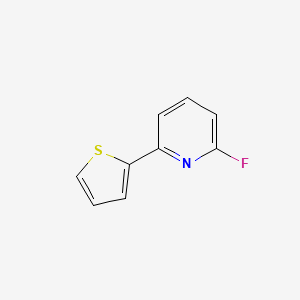
2-Fluoro-6-(thiophen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(thiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The chemical formula of 2-Fluoro-6-(thiophen-2-yl)pyridine is C8H6FNS, and its structure features a pyridine ring substituted with a fluorine atom and a thiophene moiety. The presence of fluorine can significantly alter the reactivity and stability of the compound, while the thiophene ring is known for its role in enhancing electronic properties.
Drug Development
The compound is being investigated as a potential scaffold for developing new pharmaceuticals. The combination of fluorine and thiophene groups can enhance the biological activity of drug candidates by improving their interaction with biological targets.
Case Study: Antimalarial Activity
Research has shown that fluorinated compounds often exhibit enhanced antimalarial activity. For instance, studies on similar structures indicate that introducing a fluorine atom at specific positions can improve efficacy against Plasmodium falciparum, the causative agent of malaria. Such modifications could be explored further with this compound to identify promising antimalarial agents .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Fluorinated compounds are known to interact effectively with various enzymes, enhancing their binding affinity and selectivity.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Observed Effect | Reference |
|---|---|---|
| Various Enzymes | Enhanced binding affinity | |
| Antimalarial Targets | Improved selectivity and potency |
Organic Electronics
Due to its unique electronic properties, this compound may serve as a component in organic electronic devices. The thiophene moiety is particularly valuable in this context, as it can facilitate charge transport.
Case Study: Organic Photovoltaics
Research into similar compounds has indicated their potential in organic photovoltaic applications, where they can improve efficiency through better charge mobility and stability. This aspect warrants further exploration for this compound in developing next-generation solar cells.
Optoelectronic Devices
The compound's luminescent properties may also be applicable in optoelectronic devices. Its ability to form complexes with metals can lead to materials with desirable optical characteristics.
Table 3: Applications in Materials Science
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position participates in nucleophilic substitution due to pyridine’s electron-deficient nature. Common reagents and conditions include:
Mechanistic Insight : The electron-withdrawing pyridine ring polarizes the C–F bond, facilitating attack by nucleophiles. The thiophene’s electron-donating effect mildly activates the para position on the pyridine ring.
Electrophilic Aromatic Substitution
Electrophilic reactions occur preferentially on the thiophene ring due to its higher electron density. Pyridine’s nitrogen directs electrophiles to the 3- and 5-positions relative to itself.
Limitations : Pyridine’s deactivation limits electrophilic substitution on its ring unless strong directing groups are present.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-couplings, leveraging the fluorine or thiophene groups as reactive sites.
Key Finding : The fluorine atom’s lability in cross-couplings enables efficient diversification of the pyridine scaffold .
Oxidation and Reduction
The thiophene ring undergoes oxidation, while the pyridine ring remains largely inert under mild conditions.
Caution : Over-oxidation of thiophene can degrade the ring.
Metalation and Functionalization
Directed ortho-metalation (DoM) strategies exploit the fluorine atom’s directing effects.
Mechanism : Lithium bases deprotonate the pyridine ring ortho to fluorine, enabling regioselective functionalization .
Eigenschaften
CAS-Nummer |
842136-47-4 |
|---|---|
Molekularformel |
C9H6FNS |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-fluoro-6-thiophen-2-ylpyridine |
InChI |
InChI=1S/C9H6FNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H |
InChI-Schlüssel |
ZNYZHKTWQUAYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













